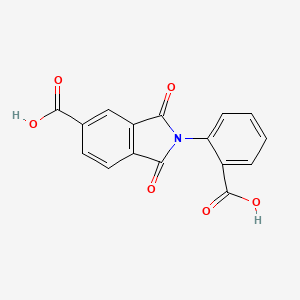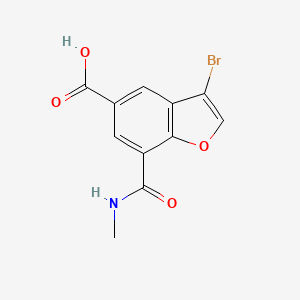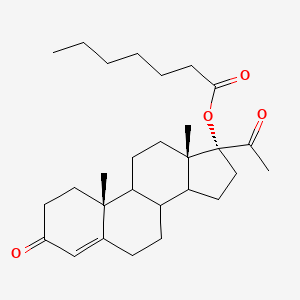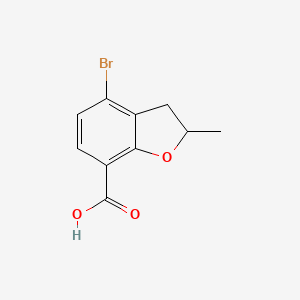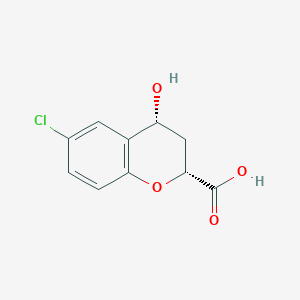
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain an intermediate, followed by a series of reactions including intramolecular ring closing, decarboxylation, and selective carbonyl reduction . The reaction conditions often require the use of reducing agents and nucleophilic reagents under controlled environments to ensure high selectivity and yield.
Industrial Production Methods
For industrial production, the synthesis route is optimized for cost-effectiveness, environmental friendliness, and scalability. The process involves the use of bulk chemicals and efficient catalytic systems to achieve high yields and purity. The industrial methods focus on minimizing waste and energy consumption while maximizing the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted chroman derivatives .
Aplicaciones Científicas De Investigación
(2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress and inflammation. Its effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2R,4R)-4-Methyl-2-pipecolic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
Compared to similar compounds, (2R,4R)-6-Chloro-4-hydroxychroman-2-carboxylic acid stands out due to its unique combination of a chroman ring structure with a chiral center and a chlorine substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9ClO4 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
(2R,4R)-6-chloro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14)/t7-,9-/m1/s1 |
Clave InChI |
AXMORFSBDKDFHD-VXNVDRBHSA-N |
SMILES isomérico |
C1[C@H](C2=C(C=CC(=C2)Cl)O[C@H]1C(=O)O)O |
SMILES canónico |
C1C(C2=C(C=CC(=C2)Cl)OC1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)
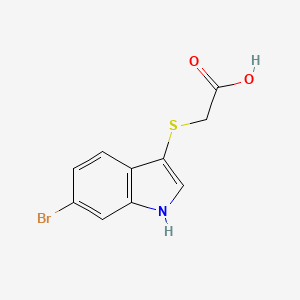

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14912048.png)
![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
![6-bromo-2-(phenoxymethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14912071.png)
![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)

